Cinanserin
Overview
Description
Cinanserin is a compound that was discovered in the 1960s and is known for its role as a serotonin receptor antagonist, specifically targeting the 5-HT2A and 5-HT2C receptors . It has also been identified as an inhibitor of the 3C-like protease of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 . This compound has garnered attention for its potential antiviral properties, particularly in the context of the COVID-19 pandemic.
Mechanism of Action
Target of Action
Cinanserin primarily targets the 5-HT2A and 5-HT2C serotonin receptors . It also inhibits the 3C-like proteinase (3CLpro) of the severe acute respiratory syndrome-associated coronavirus (SARS-CoV) . The 5-HT2A and 5-HT2C receptors are involved in various neurological and biological processes, including mood regulation, anxiety, and the sleep-wake cycle. The 3CLpro plays a crucial role in the life cycle of SARS-CoV, making it a promising target for anti-SARS-CoV drugs .
Mode of Action
This compound acts as an antagonist at the 5-HT2A and 5-HT2C receptors As an inhibitor of the 3CLpro of SARS-CoV, this compound binds to the proteinase, preventing it from performing its function in the viral life cycle .
Biochemical Pathways
Its antagonistic action on the 5-ht2a and 5-ht2c receptors can influence the serotonin signaling pathways, potentially affecting mood and anxiety levels . Its inhibition of the 3CLpro of SARS-CoV disrupts the viral replication process, thereby reducing virus replication .
Result of Action
By blocking the 5-HT2A and 5-HT2C receptors, this compound can modulate serotonin signaling, which may have effects on mood and anxiety . Its inhibition of the 3CLpro of SARS-CoV leads to a strong reduction in virus replication, as demonstrated in vitro .
Biochemical Analysis
Biochemical Properties
Cinanserin interacts with 5-HT 2A and 5-HT 2C receptors, acting as an antagonist . It also inhibits the 3C-like protease of SARS-coronavirus . The nature of these interactions involves binding to the receptors and inhibiting their function, thereby modulating the biochemical reactions they are involved in.
Cellular Effects
This compound has been shown to strongly reduce virus replication in vitro . It binds to the 3C-like proteinase of SARS-CoV and the related human coronavirus 229E (HCoV-229E), inhibiting their enzymatic activity . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression related to these viruses.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on the 3C-like proteinase of SARS-coronavirus . By binding to this enzyme, this compound prevents its normal function, thereby inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a strong inhibitory effect on coronavirus replication at non-toxic drug concentrations . The level of virus RNA and infectious particles was reduced by up to 4 log units
Dosage Effects in Animal Models
In animal models, different doses of this compound have been shown to block depression- and anxiety-like behaviors
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinanserin can be synthesized through a multi-step process. The starting material, 2-aminothiophenol, is first treated with sodium isopropoxide to form a sodium salt. This intermediate is then reacted with various alkyl halides or aminoalkyl halides to yield the desired product . The reaction conditions typically involve room temperature and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the formation of intermediates and their subsequent reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cinanserin undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety of this compound.
Reduction: Reduction reactions can be used to alter the functional groups attached to the aromatic rings.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Cinanserin has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmission.
Medicine: Explored for its potential antiviral properties, particularly against SARS-CoV and SARS-CoV-2
Industry: Potential applications in the development of antiviral drugs and treatments for viral infections.
Comparison with Similar Compounds
Cinanserin can be compared with other serotonin receptor antagonists and antiviral compounds:
Sarpogrelate: Another serotonin receptor antagonist with similar properties but different chemical structure.
Ketanserin: A compound that also targets 5-HT2A receptors but has different pharmacological effects.
Ritanserin: Similar to this compound in its receptor targets but used primarily for its effects on mood and behavior.
This compound’s uniqueness lies in its dual role as a serotonin receptor antagonist and an inhibitor of viral proteases, making it a versatile compound for various research applications.
Properties
IUPAC Name |
(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUVYMGADVXGOU-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54-84-2 (mono-hydrochloride) | |
Record name | Cinanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30859588 | |
Record name | (2E)-N-(2-{[3-(Dimethylamino)propyl]sulfanyl}phenyl)-3-phenylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166-34-3, 33464-86-7 | |
Record name | Cinanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SQ 16167 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033464867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI6J9OY7A3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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